

Application Note: Precision Hydrolysis of H-Lys(Z)-OMe·HCl

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Compound of Interest

Compound Name: *h-lys(z)-ome.hcl*

Cat. No.: *B7803113*

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Abstract

This application note provides a rigorous technical guide for the selective hydrolysis of the methyl ester in H-Lys(Z)-OMe·HCl (Methyl N-epsilon-benzyloxycarbonyl-L-lysinate hydrochloride) to yield H-Lys(Z)-OH. While conceptually simple, the presence of the base-labile methyl ester alongside the acid-labile/hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group requires precise control of reaction conditions. This guide details the mechanistic pathway, critical process parameters (CPPs) to prevent racemization, and a validated Lithium Hydroxide (LiOH) protocol for high-purity isolation.

Introduction & Chemical Context

The transformation of H-Lys(Z)-OMe to H-Lys(Z)-OH is a cornerstone reaction in peptide synthesis and peptidomimetic drug design. The target molecule, H-Lys(Z)-OH, is a critical intermediate where the

-amine is protected (preventing branching), while the

-amine and

-carboxylic acid are available for backbone elongation or cyclization.

Key Challenges

- **Selectivity:** The Z-group is generally stable to mild base, but harsh saponification (high temperature, strong alkalis like NaOH/KOH in excess) can lead to degradation or cleavage.
- **Racemization:** Base-catalyzed hydrolysis of amino acid esters proceeds via an enolate intermediate. Excessive base concentration or prolonged reaction times can cause epimerization at the chiral

-carbon, converting L-Lysine to D-Lysine.
- **Solubility & Isolation:** The starting material is a hydrochloride salt (hydrophilic/ionic). The intermediate is a carboxylate salt. The final product is a zwitterion with distinct solubility windows, making pH control during workup the critical success factor.

Mechanistic Insight

Understanding the molecular events is essential for troubleshooting. The reaction is a nucleophilic acyl substitution driven by hydroxide ions.

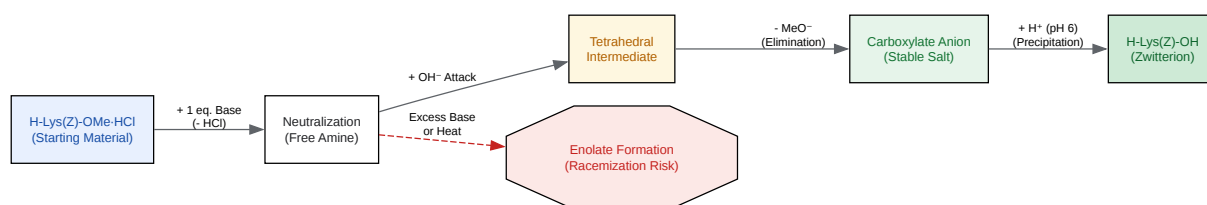
Reaction Pathway[1][2][3][4][5]

- **Neutralization:** The first equivalent of base neutralizes the ammonium salt (HCl), liberating the free

-amine.
- **Nucleophilic Attack:** The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
- **Elimination:** The methoxide group is eliminated, reforming the carbonyl.
- **Deprotonation (Driving Force):** The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step drives the equilibrium forward, trapping the product as the carboxylate anion.

Visualized Mechanism

The following diagram details the electron flow and transition states.



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Figure 1: Mechanistic pathway of base-catalyzed hydrolysis including the critical racemization off-ramp.

Critical Process Parameters (CPPs)

Parameter	Recommendation	Scientific Rationale
Base Selection	LiOH (Lithium Hydroxide)	LiOH is milder than NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, potentially activating the ester for hydrolysis without requiring high pH, thus reducing racemization risk [1].
Solvent System	THF : Water (2:1 to 3:1)	The starting material is water-soluble, but the Z-protected side chain adds lipophilicity. THF ensures the organic portion remains solvated while water carries the hydroxide nucleophile.
Temperature	0°C to +20°C	CRITICAL. Never heat this reaction. Higher temperatures exponentially increase the rate of -proton abstraction (racemization) relative to ester hydrolysis [2].
Stoichiometry	2.0 - 2.5 Equivalents	1.0 eq is consumed to neutralize the HCl salt. 1.0-1.5 eq is required for hydrolysis. Excess base (>3 eq) promotes side reactions.

Standardized Protocol: LiOH-Mediated Hydrolysis

Materials Required[1][2][3][6][7][8][9][10][11][12]

- Substrate: H-Lys(Z)-OMe·HCl (MW: ~330.8 g/mol)
- Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O)

- Solvents: Tetrahydrofuran (THF), Distilled Water, 1N HCl, Ethanol (optional for washing).

Step-by-Step Methodology

Phase 1: Reaction Setup

- Dissolution: In a round-bottom flask, dissolve 1.0 mmol of H-Lys(Z)-OMe·HCl in 3 mL of water.
- Solvent Addition: Add 6 mL of THF to the aqueous solution. The mixture should remain clear.
 - Note: If turbidity occurs, add minimal methanol dropwise until clear.
- Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 2: Saponification^[1]

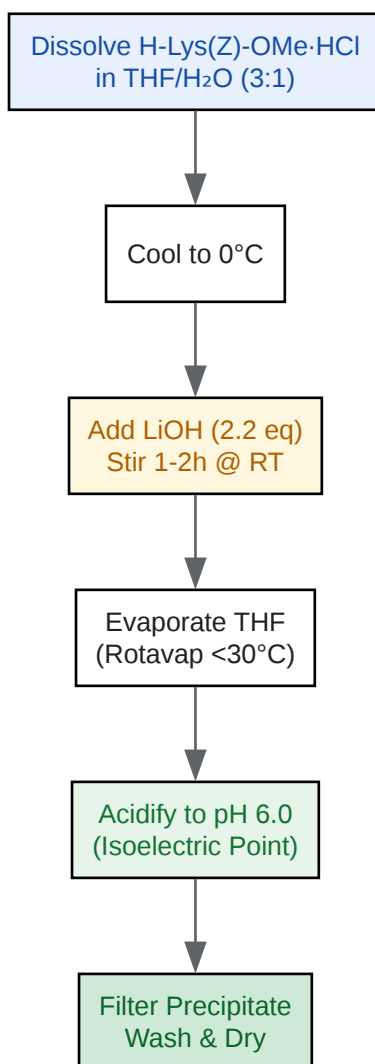
- Base Addition: Prepare a solution of 2.2 mmol LiOH·H₂O (2.2 eq) in 2 mL of water. Add this solution dropwise to the reaction flask over 5 minutes.
 - Why Dropwise? Prevents localized "hotspots" of high pH that cause racemization.
- Monitoring: Allow the reaction to warm naturally to room temperature (20-25°C). Stir for 1–2 hours.
- Validation (TLC): Monitor consumption of starting material (TLC System: n-Butanol/Acetic Acid/Water 4:1:1).
 - Starting Material: Higher R_f (Ester).
 - Product: Lower R_f (Free Acid).

Phase 3: Workup & Isolation (Isoelectric Precipitation)

- Solvent Removal: Evaporate the THF under reduced pressure (Rotavap) at <30°C. You will be left with an aqueous residue.
- Neutralization: Cool the aqueous residue to 0°C. Carefully add 1N HCl dropwise while monitoring pH.

- Target pH: Adjust pH to ~6.0 - 6.5 (The approximate isoelectric point of Z-Lys-OH).
 - Observation: A white precipitate (the zwitterion) should form.
- Crystallization: Let the suspension stand at 4°C for 2 hours to maximize yield.
- Filtration: Filter the white solid. Wash with a small amount of ice-cold water followed by cold ethanol/ether (1:1) to remove trace lipophilic impurities.
- Drying: Dry under high vacuum over P₂O₅ to yield H-Lys(Z)-OH as a white powder.

Experimental Workflow Diagram



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Figure 2: Operational workflow for the isolation of zwitterionic H-Lys(Z)-OH.

Analytical Validation

To ensure the protocol was successful and meets drug-development standards, perform the following checks:

Method	Expected Result	Failure Mode Indicator
1H NMR (D ₂ O/NaOD)	Disappearance of methyl singlet (~3.7 ppm). Retention of benzylic protons (~5.1 ppm).	Presence of methyl peak = Incomplete hydrolysis. Loss of aromatic signals = Z-group cleavage.
Chiral HPLC	Single peak matching L-standard.	Split peak or shoulder = Racemization occurred.
Mass Spec (ESI)	[M+H] ⁺ = 281.3 Da.	[M+15] ⁺ = Methyl ester remaining.

Troubleshooting Guide

Issue: No precipitate forms at pH 6.

- Cause: The product might be too soluble in the remaining water volume.
- Solution: Reduce the water volume further by lyophilization or evaporation. Alternatively, add Ethanol to induce precipitation (antisolvent effect). If that fails, load the aqueous solution onto a cation exchange resin (e.g., Dowex 50W), wash with water, and elute with dilute ammonia.

Issue: Product is an oil/sticky gum.

- Cause: Presence of residual THF or impurities.
- Solution: Triturate (grind) the oil with diethyl ether or hexanes. This often induces crystallization of the zwitterion.

Issue: Racemization detected (>1% D-isomer).

- Cause: Temperature too high or pH > 12 during reaction.
- Solution: Repeat reaction strictly at 0°C. Switch base from LiOH to Ba(OH)₂ (barium salts often suppress racemization) or reduce reaction time.

References

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